10,11-Dihydro-5-[3-(4-methyl-1-piperazinyl)-1-oxopropyl]-5H-dibenz[b,f]azepine 10,11-Dihydro-5-[3-(4-methyl-1-piperazinyl)-1-oxopropyl]-5H-dibenz[b,f]azepine
Brand Name: Vulcanchem
CAS No.: 18300-61-3
VCID: VC0099648
InChI: InChI=1S/C22H27N3O/c1-23-14-16-24(17-15-23)13-12-22(26)25-20-8-4-2-6-18(20)10-11-19-7-3-5-9-21(19)25/h2-9H,10-17H2,1H3
SMILES: CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Molecular Formula: C22H27N3O
Molecular Weight: 349.5 g/mol

10,11-Dihydro-5-[3-(4-methyl-1-piperazinyl)-1-oxopropyl]-5H-dibenz[b,f]azepine

CAS No.: 18300-61-3

Main Products

VCID: VC0099648

Molecular Formula: C22H27N3O

Molecular Weight: 349.5 g/mol

10,11-Dihydro-5-[3-(4-methyl-1-piperazinyl)-1-oxopropyl]-5H-dibenz[b,f]azepine - 18300-61-3

CAS No. 18300-61-3
Product Name 10,11-Dihydro-5-[3-(4-methyl-1-piperazinyl)-1-oxopropyl]-5H-dibenz[b,f]azepine
Molecular Formula C22H27N3O
Molecular Weight 349.5 g/mol
IUPAC Name 1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(4-methylpiperazin-1-yl)propan-1-one
Standard InChI InChI=1S/C22H27N3O/c1-23-14-16-24(17-15-23)13-12-22(26)25-20-8-4-2-6-18(20)10-11-19-7-3-5-9-21(19)25/h2-9H,10-17H2,1H3
Standard InChIKey PHAWJPRNHRDNFR-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Canonical SMILES CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42
Synonyms 10,11-Dihydro-5-[3-(4-methyl-1-piperazinyl)-1-oxopropyl]-5H-dibenz[b,f]azepine
PubChem Compound 205603
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator